2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol
CAS No.: 2097966-25-9
Cat. No.: VC3179718
Molecular Formula: C13H11IN2O
Molecular Weight: 338.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097966-25-9 |
|---|---|
| Molecular Formula | C13H11IN2O |
| Molecular Weight | 338.14 g/mol |
| IUPAC Name | 2-cyclopropyl-4-(3-iodophenyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C13H11IN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) |
| Standard InChI Key | VEYGREMNVGUMTB-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I |
| Canonical SMILES | C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I |
Introduction
2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound features a cyclopropyl group and a 3-iodophenyl group attached to the pyrimidine ring, which confers unique chemical and biological properties.
Synthesis and Preparation
The synthesis of 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol typically involves multi-step organic reactions. These may include the formation of the pyrimidine ring, introduction of the cyclopropyl group, and finally, the attachment of the 3-iodophenyl moiety. Specific synthesis methods might involve palladium-catalyzed cross-coupling reactions for the introduction of the aryl group.
Biological and Chemical Activities
Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of iodine in the compound could enhance its interaction with biological targets due to iodine's ability to participate in halogen bonding, which might influence its pharmacokinetics and pharmacodynamics.
| Biological Activity | Potential Impact |
|---|---|
| Antimicrobial | Inhibition of microbial growth |
| Antiviral | Inhibition of viral replication |
| Anticancer | Inhibition of cancer cell proliferation |
Research Findings and Applications
While specific research findings on 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol are not readily available, related compounds have shown promising biological activities. For instance, pyrimidine derivatives with halogenated phenyl groups have demonstrated potent antimicrobial and anticancer effects . The structural similarity suggests that 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol might exhibit similar properties, warranting further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume